Welcome to the BenchChem Online Store!
molecular formula C22H16O5 B1225702 4',5'-Dimethylfluorescein CAS No. 118797-71-0

4',5'-Dimethylfluorescein

Cat. No. B1225702
M. Wt: 360.4 g/mol
InChI Key: KUKOGZJLQJYXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06933384B2

Procedure details

In a round bottom flask, phthalic anhydride (16.7 g, 113 mmol) and 2-methylresorcinol (24.9 g, 201 mmol) were combined and melted into a brown liquid at 150° C. Fused ZnCl2 (15 g, 110 mmol) was added over 40 min, and the temperature was slowly increased to 230° C. until all material solidified. The brick red solid was pulverized and boiled in 6M HCl for 30 min. The red solid was collected on a glass frit, washed with water, and dried in air over night (yield: 32.62 g, 91% of the theoretical yield).
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][C:13]1[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][C:14]=1[OH:15]>Cl.[Cl-].[Cl-].[Zn+2]>[CH3:12][C:13]1[C:14]2[O:15][C:19]3[C:13]([CH3:12])=[C:14]([OH:15])[CH:16]=[CH:17][C:18]=3[C:4]3([O:6][C:1](=[O:11])[C:2]4[C:3]3=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:16]=2[CH:17]=[CH:18][C:19]=1[OH:20] |f:3.4.5|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
24.9 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
15 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
melted into a brown liquid at 150° C
CUSTOM
Type
CUSTOM
Details
The red solid was collected on a glass frit
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in air over night (yield: 32.62 g, 91% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield)

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.